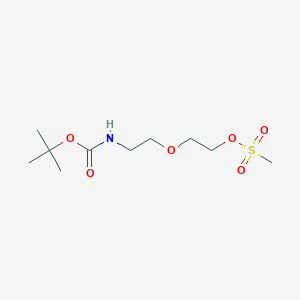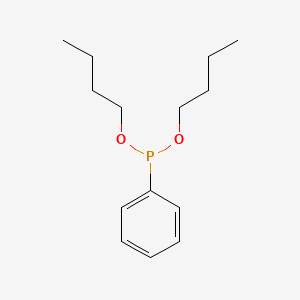
4-bromo-N-tert-butyl-3-fluorobenzamide
Vue d'ensemble
Description
4-Bromo-N-tert-butyl-3-fluorobenzamide is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzamide core
Méthodes De Préparation
The synthesis of 4-bromo-N-tert-butyl-3-fluorobenzamide typically involves the reaction of 4-bromo-3-fluorobenzoic acid with tert-butylamine. One common method includes the following steps :
Activation of 4-bromo-3-fluorobenzoic acid: The acid is dissolved in a solvent such as dichloromethane (DCM) and treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with tert-butylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-N-tert-butyl-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-Bromo-N-tert-butyl-3-fluorobenzamide has diverse applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-tert-butyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Bromo-N-tert-butyl-3-fluorobenzamide can be compared with other similar compounds such as:
3-Bromo-N-tert-butyl-4-fluorobenzamide: Differing only in the position of the bromine and fluorine atoms, this compound may exhibit different reactivity and binding properties.
2-Bromo-N-tert-butyl-5-fluorobenzamide: Another positional isomer with distinct chemical and biological characteristics.
3-Bromo-N-butyl-4-fluorobenzamide: Lacking the tert-butyl group, this compound may have different solubility and reactivity profiles.
Propriétés
IUPAC Name |
4-bromo-N-tert-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRULIDDRORKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B3122267.png)

![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)


![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)
